Substance P, phe(5)-trp(7,9)-leu(11)-

Ghrelin receptor Inverse agonism Constitutive activity

Synthetic undecapeptide analog of Substance P with D-amino acid substitutions at Arg1, Phe5, Trp7, Trp9, and C-terminal Leu11-amide. Functions as a potent full inverse agonist at the ghrelin receptor (EC50 = 5.2 nM) and antagonist at multiple GPCRs including tachykinin, bombesin, bradykinin, and CCK receptors. Unlike Spantide or Antagonist G, the D-Phe5 substitution confers unique ghrelin receptor inverse agonism. Ideal for suppressing constitutive ghrelin signaling, multi-target neuropeptide blockade, and investigating biased agonism/JNK pathway activation in cancer models.

Molecular Formula C79H109N19O12
Molecular Weight 1516.8 g/mol
CAS No. 96736-12-8
Cat. No. B013193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P, phe(5)-trp(7,9)-leu(11)-
CAS96736-12-8
Synonyms(Arg(1),Phe(5),Trp(7,9),Leu(11))-substance P
1-Arg-5-Phe-7,9-Trp-11-Leu-substance P
5-Phe-7,9-Trp-11-Leu-substance P
5-phenylalanyl-7,9-tryptophyl-11-leucine-substance P
D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-SP
L-756,867
substance P, Arg(1)-Phe(5)-Trp(7,9)-Leu(11)-
substance P, arginyl(1)-phenylalanyl(5)-tryptophyl(7,9)-leucyl(11)-
substance P, D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-
substance P, Phe(5)-Trp(7,9)-Leu(11)-
substance P, phenylalanyl(5)-tryptophyl(7,9)-leucine(11)-
substance P-PTTL
Molecular FormulaC79H109N19O12
Molecular Weight1516.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1
InChIKeyXVOCEQLNJQGCQG-UNAVROQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P (CAS 96736-12-8): Chemical Identity and Core Pharmacological Classification


[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P (also designated Antagonist D) is a synthetic undecapeptide analog of the endogenous tachykinin Substance P, bearing specific D-amino acid substitutions at positions Arg1, Phe5, Trp7, and Trp9, with a C-terminal Leu11-amide modification [1]. Initially characterized as a broad-spectrum neuropeptide antagonist [2], this compound has subsequently been identified as a potent full inverse agonist at the ghrelin receptor (EC50 = 5.2 nM) while retaining antagonist activity at multiple GPCR targets including tachykinin, bombesin, bradykinin, and cholecystokinin receptors [3]. Its molecular weight is 1516.85 g/mol with the molecular formula C79H109N19O12 [1].

Why Generic Substitution Among Substance P Antagonists Is Scientifically Unsound: The Case for [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P


Substance P antagonist analogs are not functionally interchangeable despite sharing a common undecapeptide scaffold. Critical structure-activity relationship (SAR) studies demonstrate that discrete D-amino acid substitutions—specifically the presence or absence of D-Phe at position 5—profoundly alter receptor selectivity profiles, functional bias, and metabolic stability [1]. For instance, Antagonist D ([D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P) exhibits a broader antagonistic spectrum than Antagonist G ([Arg6,D-Trp7,9,NmePhe8]Substance P(6-11)), and unlike Spantide ([D-Arg1,D-Trp7,9,Leu11]-Substance P), Antagonist D functions as a high-potency inverse agonist at the ghrelin receptor [2]. Furthermore, within the spantide family (I, II, III), rank-order antagonism at NK1 and NK2 receptors varies significantly depending on sequence modifications [3]. Consequently, procurement decisions based solely on the Substance P antagonist class designation risk selecting a compound with divergent target engagement, functional activity, and ultimately, experimental irreproducibility.

Quantitative Differentiation Evidence for [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P Versus Closest Analogs


Ghrelin Receptor Inverse Agonism: A Functional Reversal Distinguishing Antagonist D from Spantide

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P functions as a high-potency full inverse agonist at the ghrelin receptor (EC50 = 5.2 nM), diminishing constitutive receptor signaling to levels observed in untransfected cells [1]. In contrast, the compound was originally characterized as a low-potency ghrelin antagonist, and the structurally related Spantide ([D-Arg1,D-Trp7,9,Leu11]-Substance P), which lacks the D-Phe5 substitution, does not exhibit comparable inverse agonist activity [1]. This functional reversal—from antagonist to inverse agonist—is a direct consequence of the D-Phe5 modification [1].

Ghrelin receptor Inverse agonism Constitutive activity

Broader Antagonistic Spectrum Versus Antagonist G for Multi-Target Neuropeptide Inhibition

In a direct comparative study, Antagonist D ([D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P) was reported to possess a broader antagonistic spectrum than Antagonist G ([Arg6,D-Trp7,9,NmePhe8]Substance P(6-11)), a finding that suggests greater therapeutic utility in contexts requiring simultaneous blockade of multiple neuropeptide-driven pathways [1]. The study characterized the in vitro metabolism of both compounds and established that Antagonist D's broader activity profile correlates with its distinct structural features [1].

Broad-spectrum antagonism Neuropeptide receptors Antagonist G

NK1 Receptor Antagonist Potency: Comparative Rank Order Within the Spantide Family

Although [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P (Antagonist D) was not directly tested in this functional assay, the study provides essential comparative context for Spantide I ([D-Arg1,D-Trp7,9,Leu11]-Substance P), which is the direct D-Phe5-lacking analog. At the human NK1 receptor expressed in recombinant cell lines, the rank order of competitive antagonism measured by aequorin-based calcium luminescence was Spantide II > Spantide III > Spantide I, with Spantide I exhibiting the lowest potency among the three [1]. All three spantides failed to antagonize NKB-induced calcium responses at the NK3 receptor, confirming selectivity constraints [1].

NK1 receptor Spantide Calcium mobilization Functional antagonism

Metabolic Stability and Metabolite Characterization: Structure-Activity Relationship Implications

The in vitro metabolism of Antagonist D has been characterized, revealing that metabolic processing is confined to the C-terminus where serine carboxypeptidase action generates [deamidated]-Antagonist D and [des-Leu11]-Antagonist D as the major metabolites [1]. Critically, biological characterization of these metabolites demonstrated that these relatively minor structural changes result in a complete loss of antagonist activity [1]. This finding establishes that the C-terminal integrity, particularly the amidated Leu11 residue, is essential for maintaining the compound's pharmacological activity [1].

Peptide metabolism Metabolic stability Structure-activity relationship Antagonist D

Biased Agonism: Activation of c-Jun N-Terminal Kinase Pathway Distinct from Antagonist Function

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P exhibits biased agonism, activating c-Jun N-terminal kinase (JNK) and inducing cytoskeletal changes in Swiss 3T3 fibroblasts at concentrations that simultaneously block neuropeptide-induced calcium mobilization [1]. This JNK activation is receptor-mediated, as demonstrated by its dependence on gastrin-releasing peptide receptor expression in rat 1A fibroblasts [1]. This functional profile—antagonist for calcium mobilization but agonist for JNK signaling—is not documented for Spantide or other Substance P antagonist analogs lacking the D-Phe5 modification.

Biased agonism JNK signaling Neuropeptide receptors Functional selectivity

Cross-Receptor Antagonism: Endothelin and Vasoactive Intestinal Contractor Receptor Blockade

Beyond its activity at classical neuropeptide receptors, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P demonstrates cross-receptor antagonism at endothelin (ET1) and vasoactive intestinal contractor (VIC) receptors, as demonstrated by three independent criteria: competitive inhibition of ¹²⁵I-labeled ET1 binding, blockade of ET1/VIC-stimulated cytosolic Ca²⁺ increases, and inhibition of VIC/EGF-stimulated DNA synthesis in Swiss 3T3 cells [1]. The inhibitory effects on Ca²⁺ mobilization and DNA synthesis were reversible by increasing VIC concentration, confirming competitive antagonism [1].

Endothelin receptor Vasoactive intestinal contractor Cross-receptor antagonism Mitogenesis

Optimal Research Applications for [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P Based on Quantitative Differentiation Evidence


Investigating Ghrelin Receptor Constitutive Activity and Inverse Agonism

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P is the prototypical ghrelin receptor inverse agonist, reducing constitutive signaling with an EC50 of 5.2 nM [1]. This compound is uniquely suited for studies requiring pharmacological suppression of ligand-independent ghrelin receptor activity, a functional property not shared by Spantide or other Substance P antagonist analogs lacking the D-Phe5 substitution [1].

Broad-Spectrum Neuropeptide Receptor Blockade in Cancer Biology Research

With a broader antagonistic spectrum than Antagonist G [2] and demonstrated activity against bombesin, bradykinin, cholecystokinin, endothelin, and VIC receptors [3], this compound is optimal for experimental systems modeling neuropeptide-driven malignancies, particularly small cell lung cancer, where multi-target blockade may disrupt autocrine and paracrine growth loops more effectively than selective single-receptor antagonists [2].

Functional Selectivity and Biased Signaling Studies

The compound's ability to simultaneously block neuropeptide-induced calcium mobilization while activating JNK signaling pathways [4] makes it a valuable tool for investigating biased agonism and functional selectivity at neuropeptide and chemokine receptors. This dual functional profile enables researchers to dissect signaling pathway divergence downstream of receptor engagement [4].

Cross-Receptor Pharmacological Profiling in GPCR Research

Given its documented antagonist activity across multiple GPCR families—including tachykinin, bombesin, bradykinin, CCK, and endothelin/VIC receptors [3]—this compound serves as a versatile reference antagonist for pharmacological profiling studies and receptor cross-talk investigations where a single reagent with defined multi-receptor activity is advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Substance P, phe(5)-trp(7,9)-leu(11)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.